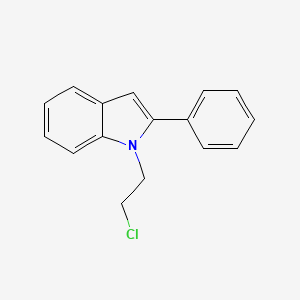

1-(2-Chloroethyl)-2-phenyl-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

845754-76-9 |

|---|---|

Molecular Formula |

C16H14ClN |

Molecular Weight |

255.74 g/mol |

IUPAC Name |

1-(2-chloroethyl)-2-phenylindole |

InChI |

InChI=1S/C16H14ClN/c17-10-11-18-15-9-5-4-8-14(15)12-16(18)13-6-2-1-3-7-13/h1-9,12H,10-11H2 |

InChI Key |

KCAKHJHKMRGKQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CCCl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 2 Chloroethyl 2 Phenyl 1h Indole and Its Analogs

Reaction Pathways Involving the Chloroethyl Moiety

The N-(2-chloroethyl) substituent is a key functional handle that dictates a significant portion of the reactivity of 1-(2-chloroethyl)-2-phenyl-1H-indole. This alkyl halide moiety can participate in several fundamental organic reactions, including intramolecular cyclization, intermolecular nucleophilic substitution, and elimination.

Intramolecular Cyclization: The proximity of the electrophilic chloroethyl group to the electron-rich indole (B1671886) ring system facilitates intramolecular cyclization reactions. In a related system, N-phenyl-N'-(2-chloroethyl)ureas have been shown to undergo spontaneous intramolecular cyclization to form active N-phenyl-4,5-dihydrooxazol-2-amines. acs.orgcreative-proteomics.com This suggests that the nitrogen of the chloroethyl side chain attacks the electrophilic carbon bearing the chlorine, displacing the chloride ion to form a strained, three-membered aziridinium (B1262131) intermediate. This highly reactive intermediate can then be attacked by a nucleophile. In the context of this compound, the C3 position of the indole ring, being highly nucleophilic, could potentially act as the intramolecular nucleophile, leading to the formation of a fused ring system.

Nucleophilic Substitution: The carbon atom bearing the chlorine in the chloroethyl group is electrophilic and susceptible to attack by external nucleophiles. This can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile. Strong nucleophiles would favor a direct displacement of the chloride ion in a bimolecular (S(_N)2) fashion. Alternatively, conditions that promote the formation of a carbocation intermediate would lead to a unimolecular (S(_N)1) pathway. Studies on related N-substituted indoles have demonstrated that nucleophilic substitution can occur on groups attached to the indole nitrogen. pharmaguideline.com

Elimination Reaction: In the presence of a base, this compound can undergo an elimination reaction to form 1-vinyl-2-phenyl-1H-indole. This reaction would likely proceed through an E2 (bimolecular elimination) mechanism with a strong, sterically hindered base, which would preferentially abstract a proton from the carbon adjacent to the nitrogen, leading to the concerted elimination of HCl and formation of a double bond. The formation of N-vinylindoles from suitable precursors is a known synthetic route, and an addition/elimination cascade using vinyl selenones has been reported to produce N-vinyl azoles, suggesting the feasibility of forming the vinyl group through an elimination process. researchgate.net N-vinylindoles are versatile intermediates in organic synthesis, participating in reactions such as acid-catalyzed dimerizations and trimerizations. chemcess.com

| Reaction Pathway | Reagents/Conditions | Plausible Product(s) | Mechanism |

| Intramolecular Cyclization | Spontaneous or Lewis Acid | Fused aziridinium-indole system | Intramolecular S(_N)2 |

| Nucleophilic Substitution | External Nucleophile (e.g., Nu(^-)) | 1-(2-Nu-ethyl)-2-phenyl-1H-indole | S(_N)1 or S(_N)2 |

| Elimination | Base (e.g., t-BuOK) | 1-Vinyl-2-phenyl-1H-indole | E2 |

Nucleophilic and Electrophilic Reactivity of the Indole Nucleus

The indole ring is an electron-rich aromatic system, making it highly nucleophilic. This reactivity is a cornerstone of indole chemistry and is significantly influenced by substituents on the ring.

Nucleophilic Reactivity: The most nucleophilic position of the indole ring is C3. bhu.ac.inrsc.orgmdpi.com Electrophilic substitution reactions overwhelmingly occur at this site. The high reactivity of the C3 position is attributed to the ability of the nitrogen atom's lone pair to stabilize the cationic intermediate (the arenium ion) formed during the reaction. When an electrophile attacks at C3, the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the fused benzene (B151609) ring, resulting in a particularly stable intermediate. stackexchange.com The presence of the N-1 chloroethyl group and the C2-phenyl group in this compound modifies this inherent reactivity. The N-alkyl group is generally electron-donating, which should further enhance the electron density of the pyrrole (B145914) ring and increase the nucleophilicity of the C3 position. Conversely, an electron-withdrawing group at the 5-position has been shown to reduce the nucleophilicity of the indole. nih.gov

While C3 is the primary site of nucleophilic character, the indole nitrogen (N1) can also act as a nucleophile after deprotonation by a strong base. acs.org This generates a potent nucleophilic anion that can react with various electrophiles. acs.org

Electrophilic Reactivity: The indole nucleus itself is not inherently electrophilic. However, its reactivity can be reversed under certain conditions, a concept known as "umpolung." For instance, gold-catalyzed reactions can convert an indole into an intermediate that is electrophilic at the C3 position. acs.org More relevant to the parent compound, precursors bearing a leaving group at the C3 position can undergo elimination under basic conditions to generate a reactive alkylideneindolenine intermediate. researchgate.net This intermediate is a vinylogous imine and is electrophilic at the benzylic carbon, readily undergoing addition by nucleophiles.

| Position | Type of Reactivity | Influencing Factors | Typical Reactions |

| C3 | Highly Nucleophilic | Electron-donating N1- and C2-substituents increase reactivity. | Electrophilic Aromatic Substitution (e.g., Friedel-Crafts, Mannich) |

| N1 | Nucleophilic (as anion) | Requires deprotonation with a strong base. | N-Alkylation, N-Acylation |

| C3 (via intermediate) | Electrophilic | Formation of alkylideneindolenine or catalytic "umpolung". | Nucleophilic Addition |

Mechanistic Insights into Indole Functionalization Reactions

Understanding the mechanisms of indole functionalization is critical for predicting and controlling reaction outcomes. Key mechanistic pathways include single-electron transfer, addition-elimination sequences, and acid-catalyzed processes.

Single-electron transfer (SET) mechanisms involve the transfer of a single electron to or from a molecule, generating radical intermediates. sigmaaldrich.com In indole chemistry, SET pathways are often initiated by photoredox or transition-metal catalysts. For example, the oxidation of 3-substituted indoles can proceed via a copper-catalyzed SET strategy, leading to the formation of 3-functionalized oxindoles. acs.org Photoinduced cyclization of N-aryl enamines to form indoles can also occur through an SET pathway, where the excited state of a photocatalyst induces a single-electron reduction, initiating a radical cyclization cascade. acs.org The involvement of radical intermediates can alter the typical regioselectivity of indole reactions. While electrophilic additions strongly favor the C3 position, the addition of electron-deficient radicals often occurs preferentially at the C2 position. nih.gov This switch in regioselectivity is attributed to the formation of a more stable benzylic radical intermediate when addition occurs at C2. nih.gov

The characteristic reaction of indoles with electrophiles is electrophilic aromatic substitution, which can be described as an addition-elimination mechanism. The electrophile first adds to the electron-rich C2-C3 double bond (predominantly at C3) to form a stabilized cationic intermediate (an indoleninium ion). In a subsequent step, a proton is eliminated from the C3 position, restoring the aromaticity of the indole ring.

A distinct variation is the substitution-by-elimination-conjugate addition pathway. A well-known example is the reaction of gramine (B1672134) (an indole derivative with a dimethylaminomethyl group at C3) with sodium cyanide. chemtube3d.com In this case, the indole nitrogen assists in the elimination of the dimethylamino group to form an electrophilic alkylideneindolenine intermediate. The cyanide nucleophile then undergoes a conjugate addition to this intermediate to yield the final C3-substituted product. chemtube3d.com This sequence highlights how an initial substituent can be eliminated to generate a reactive intermediate, which is then trapped by a nucleophile.

Acids, both Brønsted and Lewis, play a pivotal role in many reactions involving indoles, acting as catalysts to activate either the indole or the reacting partner. stackexchange.com For instance, the classic Fischer indole synthesis relies on an acid catalyst to promote the cyclization of a phenylhydrazone. byjus.comwikipedia.org

However, the high nucleophilicity of the indole C3 position also makes it susceptible to protonation in strongly acidic media. bhu.ac.in This protonation forms a thermodynamically stable 3H-indolium cation. While this can be a productive step in certain reactions, this cation is also highly electrophilic and can be attacked by a molecule of neutral indole. This process can repeat, leading to the formation of dimers, trimers, and ultimately, undesired polymers. chemcess.comacs.orgnih.gov This acid-catalyzed polymerization is a common side reaction that can significantly lower the yield of desired products. bhu.ac.in

In some cases, exhaustive protonation at C3 can deactivate the pyrrole ring towards electrophilic attack, allowing for substitution to occur on the less reactive benzene ring, typically at the C5 position. chemcess.combhu.ac.in Furthermore, recent studies have shown that superacidic conditions (e.g., using triflic acid) can generate C3-electrophilic indolium species that undergo dearomative hydroarylation rather than polymerization, opening up unique reaction pathways. nih.gov The choice and concentration of the acid catalyst are therefore critical variables in controlling the outcome of indole functionalization reactions.

| Mechanistic Process | Key Features | Intermediate(s) | Typical Outcome |

| Single-Electron Transfer (SET) | Involves radical species; often photochemically or metal-induced. | Radical cations/anions | C2-functionalization (with radicalophiles), Oxidations |

| Addition-Elimination | Electrophilic attack at C3 followed by proton loss. | Arenium ion (Indoleninium ion) | C3-Electrophilic Aromatic Substitution |

| Elimination-Addition | Leaving group at C3 is eliminated to form a reactive species, then nucleophilic attack. | Alkylideneindolenine | C3-Substitution |

| Acid-Catalyzed Reaction | Protonation at C3 activates the ring but can lead to side reactions. | 3H-Indolium cation | Catalysis of desired reaction OR Dimerization/Polymerization |

Derivatization and Structural Modification Strategies for 1 2 Chloroethyl 2 Phenyl 1h Indole

Functionalization at Indole (B1671886) Nitrogen (N-1 Position)

The nitrogen atom at the N-1 position of the indole ring in 1-(2-Chloroethyl)-2-phenyl-1H-indole is a primary site for further functionalization. While already bearing a 2-chloroethyl group, this position can undergo additional modifications, although such transformations are less common than the initial N-alkylation of an unsubstituted indole.

Classical N-alkylation of indoles typically employs a strong base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to deprotonate the indole nitrogen, followed by the addition of an alkyl halide. This method is highly effective for introducing a variety of alkyl groups onto the indole nucleus. For instance, the reaction of 2-phenyl-1H-indole with 1-bromo-2-chloroethane (B52838) would be a primary route to synthesize the parent compound, this compound.

Further functionalization at the N-1 position of this compound would involve reactions of the existing N-H bond if it were present. However, since the nitrogen is already substituted, subsequent modifications at this position would necessitate more complex chemical strategies, which are not commonly reported. Instead, derivatization efforts typically focus on the reactive chloroethyl side chain.

N-arylation of the indole nucleus is another significant modification strategy, often achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation. These reactions allow for the introduction of various aryl and heteroaryl groups at the N-1 position, significantly expanding the chemical diversity of the resulting compounds. While these methods are generally applied to N-unsubstituted indoles, they highlight the potential for creating a wide array of N-substituted 2-phenylindole (B188600) derivatives.

Substituent Effects on Reactivity and Structure-Activity Relationships

Electronic Effects:

Steric Effects:

The size and position of substituents can exert significant steric hindrance, affecting the accessibility of the reactive chloroethyl group to incoming nucleophiles. Bulky substituents near the N-1 position or at the ortho positions of the 2-phenyl ring could potentially hinder the approach of a nucleophile, thereby slowing down the rate of substitution reactions.

Structure-Activity Relationships (SAR):

In medicinal chemistry, the systematic modification of a lead compound and the subsequent evaluation of the biological activity of the analogs is a cornerstone of drug discovery. For 2-phenylindole derivatives, SAR studies have revealed that the nature and position of substituents are crucial for their biological activity. For example, in a series of 1H-indole-2-carboxamides, the presence of a chloro or fluoro group at the C5 position of the indole ring and short alkyl groups at the C3 position were found to enhance potency for the CB1 receptor. chemistrytalk.org Similarly, studies on other indole-based compounds have demonstrated that modifications to the phenyl ring can significantly impact their biological profiles. libretexts.orgnih.govresearchgate.net While specific SAR data for this compound is not extensively detailed in the provided context, the general principles suggest that derivatization with various substituents would be a viable strategy to modulate its biological properties.

The following table summarizes the general influence of different substituent types on the reactivity and potential biological activity of the core molecule.

| Substituent Type | Position | Potential Effect on Reactivity of Chloroethyl Group | Potential Impact on Biological Activity |

| Electron-Donating Group (EDG) | Phenyl or Indole Ring | Minor electronic influence on SN2 reactions. | Can modulate binding affinity to biological targets. |

| Electron-Withdrawing Group (EWG) | Phenyl or Indole Ring | Minor electronic influence on SN2 reactions. | Can alter pharmacokinetic properties and target interactions. |

| Bulky Alkyl Groups | Ortho-position of Phenyl Ring | Steric hindrance may decrease reaction rates. | Can influence conformational preferences and receptor fit. |

| Halogens | Phenyl or Indole Ring | Can serve as handles for further cross-coupling reactions. | Often enhances lipophilicity and can improve cell permeability. |

Post-Synthetic Transformations of Peripheral Functional Groups

The chloroethyl group at the N-1 position of this compound is a versatile functional handle that can be converted into a variety of other functionalities, enabling the synthesis of a diverse library of compounds.

Conversion of Halides to Other Functionalities

The chloride atom of the ethyl side chain is a good leaving group, making it susceptible to nucleophilic substitution reactions (SN2). This allows for the introduction of a wide range of functional groups.

Synthesis of Ethers:

A common transformation is the conversion of the chloroethyl group to an ether linkage via the Williamson ether synthesis. chemistrytalk.orgwikipedia.orgmasterorganicchemistry.comyoutube.com This reaction involves treating this compound with an alkoxide or phenoxide nucleophile. The alkoxide, typically generated by reacting an alcohol with a strong base like sodium hydride, attacks the carbon atom bearing the chlorine, displacing it to form the corresponding ether.

Reaction Scheme for Ether Synthesis:

Step 1 (Alkoxide formation): R-OH + NaH → R-O-Na+ + H2

Step 2 (Substitution): this compound + R-O-Na+ → 1-(2-Alkoxyethyl)-2-phenyl-1H-indole + NaCl

Synthesis of Amines:

The chloroethyl group can be converted to a primary, secondary, or tertiary amine by reaction with ammonia (B1221849), or primary or secondary amines, respectively. This nucleophilic substitution reaction provides access to a variety of amino derivatives.

Synthesis of Azides:

Reaction with sodium azide (B81097) (NaN3) in a suitable solvent like DMF readily converts the chloroethyl group to an azidoethyl group. The resulting 1-(2-azidoethyl)-2-phenyl-1H-indole is a key intermediate for further transformations, such as the construction of heterocyclic rings. nih.gov

The following table provides examples of nucleophilic substitution reactions on the chloroethyl side chain.

| Nucleophile | Reagent(s) | Product Functional Group |

| Alkoxide | R-OH, NaH | Ether (-OR) |

| Ammonia | NH3 | Primary Amine (-NH2) |

| Primary Amine | R-NH2 | Secondary Amine (-NHR) |

| Azide | NaN3 | Azide (-N3) |

Further Annulation and Heterocycle Formation (e.g., tetrazole, oxadiazole)

The functional groups introduced via the conversion of the chloroethyl side chain can be utilized for the construction of new heterocyclic rings, a process known as annulation.

Tetrazole Formation:

Tetrazoles are important heterocyclic motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids. nih.gov One common method for their synthesis is the [3+2] cycloaddition of an azide with a nitrile. Starting from 1-(2-azidoethyl)-2-phenyl-1H-indole, a multi-step sequence could be envisioned to form a tetrazole ring. For instance, the terminal azide could potentially react with a suitable one-carbon component under appropriate conditions to form the tetrazole ring. More direct routes often involve the reaction of nitriles with an azide source. While a direct cyclization from the azidoethyl group is not straightforward, this intermediate opens up possibilities for more complex transformations leading to tetrazole-containing indole derivatives. acs.orgnih.gov

Oxadiazole Formation:

1,3,4-Oxadiazoles are another class of heterocycles with significant applications in medicinal chemistry. nih.govnih.govutar.edu.myresearchgate.netwjpmr.com Their synthesis often involves the cyclodehydration of diacylhydrazines. A plausible synthetic route starting from a derivative of this compound could involve converting the chloroethyl group to a carboxylic acid or a related derivative. For example, the chloroethyl group could be transformed into a cyanoethyl group, which upon hydrolysis would yield a propanoic acid derivative. This acid could then be converted to an acid hydrazide, which upon reaction with another carboxylic acid derivative and a dehydrating agent like phosphorus oxychloride (POCl3), would yield the 1,3,4-oxadiazole (B1194373) ring. nih.govutar.edu.mywjpmr.com

Applications in Chemical Biology and Medicinal Chemistry: in Vitro Research Perspectives

Exploration of Pharmacological Targets for Indole (B1671886) Derivatives (In Vitro Context)

The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. mdpi.com Its unique chemical properties allow for diverse functionalization, leading to derivatives that can interact with a wide array of pharmacological targets. In the context of in vitro research, indole derivatives, including compounds related to 1-(2-Chloroethyl)-2-phenyl-1H-indole, have been extensively investigated for their potential as therapeutic agents, particularly in the fields of oncology and inflammation.

The indole nucleus is a key component of many agents developed for cancer therapy. researchgate.net Researchers have synthesized and evaluated numerous indole derivatives, demonstrating their ability to target various hallmarks of cancer in vitro. These studies provide a foundational understanding of the structure-activity relationships that govern their efficacy against cancer cells.

A primary strategy in anticancer drug discovery is the identification of compounds that can inhibit the uncontrolled proliferation of cancer cells. In vitro assays, such as the MTT and SRB assays, are fundamental tools for quantifying the antiproliferative effects of novel chemical entities. nih.govnih.gov Studies on various 2-phenylindole (B188600) derivatives have demonstrated moderate to potent anticancer activities against several human cancer cell lines. researchgate.net

For example, a series of 2-phenylindole derivatives showed inhibitory activity against murine melanoma (B16F10), human lung cancer (A549), and human breast cancer (MDA-MB-231) cell lines, with IC50 values (the concentration required to inhibit cell growth by 50%) in the micromolar range. researchgate.net Specifically, against the A549 lung cancer cell line, certain substituted 2-phenylindoles exhibited potent activity with IC50 values as low as 29.12 µM. researchgate.net This highlights the potential of the 2-phenylindole scaffold, a core structure in this compound, as a basis for developing antiproliferative agents. The inhibitory potential often varies based on the cell line and the specific substitutions on the indole ring. nih.gov

| Compound Class | Cancer Cell Line | Assay | IC50 Value (µM) | Source |

|---|---|---|---|---|

| 2-Phenylindole Derivatives | A549 (Human Lung Cancer) | MTT | 29.12 - 29.39 | researchgate.net |

| 2-Phenylindole Derivatives | B16F10 (Murine Melanoma) | MTT | 23.81 - 60.11 | researchgate.net |

| 2-Phenylindole Derivatives | MDA-MB-231 (Human Breast Cancer) | MTT | <92.73 | researchgate.net |

| Indole-based Bcl-2 Inhibitors | MCF-7 (Human Breast Cancer) | Not Specified | Sub-micromolar | mdpi.com |

| Indole-based Bcl-2 Inhibitors | MDA-MB-231 (Human Breast Cancer) | Not Specified | Sub-micromolar | mdpi.com |

| Indole-based Bcl-2 Inhibitors | A549 (Human Lung Cancer) | Not Specified | Sub-micromolar | mdpi.com |

Beyond inhibiting proliferation, an effective anticancer agent should ideally induce programmed cell death, or apoptosis, in cancer cells. nih.gov Indole derivatives have been shown to trigger apoptosis and modulate the cell cycle machinery in various cancer cell models. nih.govmdpi.com

In vitro studies using techniques like flow cytometry can analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, G2/M). frontiersin.orgescca.eu Treatment with certain indole-based compounds has been shown to cause cell cycle arrest, often at the G2/M phase. frontiersin.org This arrest prevents the cells from proceeding through mitosis, ultimately leading to an apoptotic cascade. The induction of apoptosis is often confirmed by observing nuclear fragmentation using DAPI staining or by detecting key apoptotic proteins. nih.gov The apoptotic process is mediated by a family of cysteine proteases known as caspases, and the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3) is a hallmark of apoptosis that can be modulated by indole compounds. nih.govnih.gov

The anticancer effects of indole derivatives are often rooted in their ability to interact with specific molecular targets that are crucial for cancer cell survival and progression.

Bcl-2 Family Proteins (Bcl-2/Mcl-1): The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. mdpi.com Anti-apoptotic members like Bcl-2 and Mcl-1 are often overexpressed in cancer cells, promoting their survival. Indole-based compounds have been designed as BH3 mimetics to inhibit these anti-apoptotic proteins, thereby restoring the cell's ability to undergo apoptosis. mdpi.com For instance, Obatoclax is an indole-based Bcl-2 inhibitor that has inspired the development of other derivatives that directly bind to Bcl-2 and suppress its function. mdpi.com Dual inhibition of both Bcl-2 and Mcl-1 is an emerging strategy, and indole-based compounds have shown promise in this area. mdpi.com

Tyrosine Kinases (EGFR/VEGFR-2): The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are receptor tyrosine kinases whose signaling pathways are often hyperactivated in cancer, promoting cell proliferation and angiogenesis. mdpi.comnih.gov Numerous indole derivatives have been identified as potent inhibitors of these kinases. mdpi.comnih.gov For example, a series of 5-chloro-indole-2-carboxylate derivatives demonstrated potent inhibition of a mutant form of EGFR (EGFRT790M), with IC50 values more potent than the reference drug erlotinib. mdpi.com

Cyclooxygenase (COX): The cyclooxygenase (COX) enzymes, particularly COX-2, are involved in inflammation and have been implicated in the development of cancer. Some indole derivatives have been investigated as COX inhibitors, which may contribute to their anticancer effects. nih.gov

| Compound Class | Target | Inhibitory Concentration (IC50) | Source |

|---|---|---|---|

| 5-Chloro-indole-2-carboxylate derivative (3e) | EGFRT790M | 68 nM | mdpi.com |

| Pyrazino[1,2-a]indol-1(2H)-one derivative (VI) | EGFR | 0.08 µM | mdpi.com |

| Pyrazino[1,2-a]indol-1(2H)-one derivative (VI) | BRAFV600E | 0.15 µM | mdpi.com |

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The indole scaffold is present in several anti-inflammatory drugs, such as Indomethacin (B1671933), underscoring its importance in this area of research. chemrxiv.org In vitro models are essential for screening and characterizing the mechanisms of new anti-inflammatory agents.

The anti-inflammatory activity of indole derivatives is often evaluated in vitro using macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. nih.govchemrxiv.org

Cytokine and Mediator Production: Upon LPS stimulation, macrophages produce pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). plos.orgnih.gov Numerous studies have shown that indole derivatives can significantly inhibit the production of these inflammatory molecules. chemrxiv.orgrsc.org For example, certain indole-based chalcones and indole-fused derivatives of ursolic acid have demonstrated potent inhibition of NO, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 cells. nih.govchemrxiv.org

NF-κB Pathway: The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of many pro-inflammatory genes, including those for iNOS (which produces NO), COX-2 (which produces PGE2), and various cytokines. plos.org The anti-inflammatory effects of many indole compounds are attributed to their ability to inhibit the NF-κB signaling pathway. nih.gov By preventing the activation and nuclear translocation of NF-κB, these compounds can effectively downregulate the expression of multiple inflammatory genes, providing a broad anti-inflammatory effect. nih.govplos.org

| Compound Class | Cell Line | Inhibitory Action | Source |

|---|---|---|---|

| Indole-based chalcone (B49325) (IC9) | RAW 264.7 | Inhibition of NO, PGE2, COX-2, iNOS, and NF-κB nuclear translocation | nih.gov |

| Indole derivatives of Ursolic Acid | RAW 264.7 | Inhibition of NO, TNF-α, and IL-6 | chemrxiv.orgchemrxiv.org |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | RAW 264.7 | Inhibition of NO, IL-6, and TNF-α | rsc.org |

Anti-inflammatory Research (In Vitro Studies)

Cyclooxygenase (COX) Inhibition

Research has focused on synthesizing derivatives of 2-phenyl-1H-indole that exhibit high potency and selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform, a desirable trait for minimizing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.govjapsonline.com For instance, a series of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives were designed as analogs of the NSAID indomethacin and showed significant selective COX-2 inhibition. japsonline.com The introduction of different substituents on the indole nitrogen, as is the case with the 2-chloroethyl group, is a common strategy to modulate this activity and selectivity. Molecular modeling studies have consistently shown that the indole core can establish critical binding interactions within the active site of the COX-2 enzyme. omicsonline.orgjapsonline.com

The following table presents in vitro COX inhibition data for representative 2-phenyl-1H-indole derivatives, illustrating the potency and selectivity achievable within this compound class.

| Compound ID | R-Group (Position 1) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |

| 4b | 4-chlorobenzyl | 11.8 | 0.11 | 107.63 |

| 4d | 4-methylbenzyl | 11.5 | 0.17 | 67.64 |

| 4f | 4-methoxybenzyl | 11.2 | 0.15 | 74.66 |

| Indomethacin (Standard) | - | 0.039 | 0.49 | 0.079 |

| Data sourced from a study on 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives. japsonline.com |

Antimicrobial Research (In Vitro Studies)

The indole nucleus is a prevalent feature in many natural and synthetic molecules possessing antimicrobial properties. researchgate.net The 2-phenyl-1H-indole framework, in particular, has been investigated for its broad-spectrum activity against various pathogenic bacteria and fungi. omicsonline.org

Antibacterial Activity (In Vitro Spectrum)

Derivatives of 2-phenyl-1H-indole have demonstrated notable in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria. omicsonline.org Studies have reported that these compounds can be particularly effective against multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA). omicsonline.orgnih.gov The mechanism of action is thought to involve the disruption of bacterial respiratory metabolism and membrane potential. nih.gov

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not documented in the reviewed literature, related compounds have shown potent activity. For example, certain synthetic indole derivatives exhibit MIC values in the low microgram per milliliter range (0.25–2 µg/mL) against various strains of MRSA, Enterococcus faecalis, and Bacillus subtilis. nih.gov Bis-indole derivatives synthesized from 2-phenyl-1H-indole have also shown significant antibacterial effects against S. aureus and Escherichia coli. researchgate.netijsrset.com The nature of the substituent at the N-1 position of the indole ring is known to influence the antibacterial spectrum and potency. researchgate.netsemanticscholar.org

The table below summarizes the range of antibacterial activities observed for various 2-phenyl-1H-indole derivatives against common bacterial strains.

| Bacterial Strain | Type | Observed MIC Range (µg/mL) | Reference Compounds |

| Staphylococcus aureus | Gram-positive | 2 - 125 | Synthetic Indole Derivatives nih.govresearchgate.net |

| MRSA | Gram-positive | 3.125 - 50 | Indole-Triazole Derivatives nih.gov |

| Bacillus subtilis | Gram-positive | 0.25 - 16 | Synthetic Indole Derivatives nih.gov |

| Escherichia coli | Gram-negative | >100 | Bis-Indole Derivatives researchgate.net |

| Enterococcus faecalis | Gram-positive | 0.25 - 2 | Synthetic Indole Derivatives nih.gov |

Antifungal Activity (In Vitro Spectrum)

The antifungal potential of the 2-phenyl-1H-indole scaffold has also been a subject of investigation. omicsonline.org Research on various derivatives has shown inhibitory activity against clinically relevant fungal species, including Candida albicans and Aspergillus niger. researchgate.netijsrset.com The mechanism of action, similar to their antibacterial counterparts, is often linked to the disruption of fungal cell membrane integrity or key enzymatic pathways. nih.gov

Specific in vitro antifungal data for this compound is not available. However, studies on related structures provide a basis for its potential activity. For instance, bis(indolyl)methanes derived from 2-phenyl-1H-indole were evaluated for their efficacy against C. albicans, A. niger, and A. clavatus, demonstrating that structural modifications can yield compounds with notable antifungal properties. researchgate.netijsrset.com Furthermore, other indole derivatives have been shown to possess a broad spectrum of antifungal activity, with some compounds being more effective against certain strains, like Candida krusei, than standard antifungal drugs such as fluconazole. nih.gov

Antioxidant Research (In Vitro Studies)

Indole-containing compounds, including the well-known neurohormone melatonin, are recognized for their antioxidant properties. nih.govnih.gov The 2-phenyl-1H-indole core structure has been specifically studied for its ability to scavenge free radicals and mitigate oxidative stress in various in vitro models. omicsonline.orgtandfonline.com

Free Radical Scavenging Assays (e.g., DPPH, Superoxide)

The capacity of 2-phenyl-1H-indole derivatives to act as free radical scavengers has been confirmed through multiple assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is commonly used to evaluate the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical. tandfonline.comijpsonline.com Several studies have shown that 2-phenyl-1H-indoles exhibit significant DPPH scavenging activity. nih.govtandfonline.com

In addition to scavenging synthetic radicals, these compounds have also been tested for their ability to neutralize biologically relevant reactive oxygen species, such as the superoxide (B77818) radical (O₂⁻). nih.govtandfonline.com The superoxide radical is a precursor to more reactive species and plays a role in oxidative damage. arxiv.org Certain 2-(4-aminophenyl)indole derivatives have demonstrated potent scavenging activity against both DPPH and superoxide radicals, with inhibition percentages comparable to standard antioxidants at similar concentrations. nih.gov

The following table presents data on the free radical scavenging activity of representative 2-phenyl-1H-indole derivatives from a comparative study.

| Compound | Concentration (M) | DPPH Scavenging (%) | Superoxide Scavenging (%) |

| Derivative 1e | 10⁻³ | 96 | 31 |

| Derivative 1f | 10⁻³ | 88 | 52 |

| Melatonin (Standard) | 10⁻³ | 20 | 54 |

| BHT (Standard) | 10⁻³ | 92 | 26 |

| Data sourced from a study investigating the antioxidant behavior of 2-phenylindole derivatives. tandfonline.com |

Total Antioxidant Capacity Assessments

Studies on a series of 2-phenyl-1H-indoles have confirmed their ability to act as effective antioxidants in this assay. ijpsonline.com The results indicated that the antioxidant properties are influenced by the substituents on the indole and phenyl rings, with electron-donating groups generally enhancing the activity. ijpsonline.com This suggests that the electronic properties of the 1-(2-chloroethyl) group in the target compound would play a role in modulating its total antioxidant capacity.

Other In Vitro Biological Activity Investigations

Antimalarial Activity (In Vitro)

No published studies detailing the in vitro antimalarial activity of this compound against parasitic strains such as Plasmodium falciparum were identified.

Antitubercular Activity (In Vitro)

There is no specific data available from in vitro studies assessing the antitubercular activity of this compound against Mycobacterium tuberculosis or other mycobacterial strains.

Antifertility Activity (In Vitro)

No research findings were located that describe the in vitro antifertility effects of this compound, such as its impact on sperm motility, viability, or acrosome reaction.

Estrogenic Receptor Binding (In Vitro Assays)

Specific data from in vitro assays determining the binding affinity of this compound to estrogen receptors (ERα and ERβ) are not available in the reviewed literature.

1 2 Chloroethyl 2 Phenyl 1h Indole As a Synthetic Intermediate in Complex Molecule Construction

Building Block for Advanced Indole (B1671886) Scaffolds

The primary utility of 1-(2-chloroethyl)-2-phenyl-1H-indole as a building block lies in the reactivity of its N-1 chloroethyl group. This group functions as an effective alkylating agent, allowing for the covalent attachment of the entire 2-phenylindole (B188600) moiety to a wide range of nucleophiles through substitution reactions. This process is a cornerstone for elaborating the basic indole structure into more advanced and functionally diverse scaffolds.

The N-alkylation of the indole nucleus is a well-established and powerful strategy for modifying the properties of indole-based compounds. nih.gov In the case of this compound, the terminal chloride is a good leaving group, facilitating reactions with amines, thiols, alcohols, and other nucleophilic species. This reaction creates a stable two-carbon linker between the indole nitrogen and the newly introduced functional group, a common motif in pharmacologically active molecules. By carefully selecting the nucleophilic partner, chemists can construct large libraries of advanced indole derivatives for drug discovery and materials science applications. For example, reacting it with complex amines or heterocyclic structures can lead to novel compounds with potential therapeutic benefits. nih.gov

| Scaffold Type | Representative Structure | Potential Application |

| Indole-Amine Conjugates | 2-phenyl-1-(2-(diethylamino)ethyl)-1H-indole | CNS-active agents, Receptor Ligands |

| Indole-Ether Derivatives | 1-(2-phenoxyethyl)-2-phenyl-1H-indole | Anti-inflammatory, Antifungal Agents |

| Indole-Thioether Hybrids | 1-(2-(phenylthio)ethyl)-2-phenyl-1H-indole | Anticancer, Antimicrobial Agents |

| Complex Heterocyclic Systems | 2-phenyl-1-(2-(piperazin-1-yl)ethyl)-1H-indole | Serotonin Receptor Modulators |

This table presents hypothetical examples of advanced indole scaffolds that could be synthesized from this compound based on known chemical transformations of N-haloalkyl indoles.

Precursor in Heterocyclic Synthesis (e.g., triazoles)

Beyond simple alkylation, this compound is a valuable precursor for the synthesis of other heterocyclic systems, most notably 1,2,3-triazoles. The construction of molecules containing both indole and triazole rings is a significant area of research, as such hybrids often exhibit enhanced biological activity. bohrium.comkoreascience.kr

The synthesis of an indole-tethered triazole from this precursor typically involves a two-step sequence:

Conversion to Azide (B81097): The chloroethyl group is first converted into an azidoethyl group. This is readily achieved through a nucleophilic substitution reaction with an azide salt, such as sodium azide. The resulting compound, 1-(2-azidoethyl)-2-phenyl-1H-indole, is a key intermediate for the next step.

Cycloaddition Reaction: The azide intermediate is then reacted with a terminal alkyne in the presence of a copper(I) catalyst. This reaction, known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is the most prominent example of "click chemistry". organic-chemistry.orgsigmaaldrich.com It is highly efficient, regioselective, and tolerates a wide variety of functional groups, reliably forming a stable 1,4-disubstituted 1,2,3-triazole ring that links the indole scaffold to the substituent from the alkyne. csmres.co.uknih.gov

This methodology allows for the modular assembly of complex molecules, where the 2-phenylindole core and a second molecular fragment are joined by a triazole linker. frontiersin.orgnih.gov The triazole ring is not merely a passive spacer; it is a bioisostere of an amide bond and can participate in hydrogen bonding and dipole interactions with biological targets. csmres.co.uknih.gov

| Reactant (Alkyne) | Resulting Indole-Triazole Hybrid Structure | Potential Application Area |

| Phenylacetylene | 1-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl)-2-phenyl-1H-indole | Anticancer, Antiviral |

| Propargyl alcohol | (1-(2-(2-phenyl-1H-indol-1-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanol | Enzyme Inhibitors, Imaging Probes |

| 3-Ethynylpyridine | 1-(2-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-phenyl-1H-indole | Kinase Inhibitors, CNS Agents |

| Ethyl propiolate | Ethyl 1-(2-(2-phenyl-1H-indol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxylate | Prodrugs, Synthetic Intermediates |

This table illustrates the diversity of indole-triazole hybrids that could be synthesized using the click chemistry approach, starting from this compound.

Role in the Development of New Research Probes and Pharmacophores

The 2-phenylindole motif is a potent pharmacophore, which is the core structural component responsible for a molecule's biological activity. omicsonline.org Derivatives of 2-phenylindole are known to interact with a variety of biological targets, including estrogen receptors, microtubules, and various enzymes, leading to their investigation as anticancer, anti-inflammatory, and neuroprotective agents. researchgate.netwikipedia.orgijnrd.org

The compound this compound serves as an ideal tool for incorporating this key pharmacophore into larger molecular systems designed for specific functions:

Research Probes: A research probe is a molecule used to study biological processes. By using the chloroethyl group as a linker, the 2-phenylindole pharmacophore can be attached to a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag. nih.govmdpi.com The resulting probe can be used to visualize the localization of a target protein within a cell, to quantify binding interactions, or to isolate binding partners from complex biological mixtures.

Novel Pharmacophores: The chloroethyl linker allows for the combination of the 2-phenylindole pharmacophore with other bioactive fragments to create hybrid molecules. This strategy, known as pharmacophore hybridization, is used to design drugs that can interact with multiple targets simultaneously or to improve the pharmacokinetic properties of a lead compound. The resulting complex structures can lead to the development of new classes of therapeutic agents with improved efficacy or novel mechanisms of action. nih.gov

| Compound Name | Core Structure | Reported Biological Activity |

| Zindoxifene | 2-phenylindole | Selective Estrogen Receptor Modulator (SERM) wikipedia.org |

| Bazedoxifene | 2-phenylindole | Selective Estrogen Receptor Modulator (SERM) wikipedia.org |

| D-15414 | 2-phenylindole | Nonsteroidal estrogen wikipedia.org |

| 3-(3-(5-Chloro-2-phenyl-1H-indol-3-yl)-1-isonicotinoyl-1H-pyrazol-5-yl)-2H-chromen-2-one | 2-phenylindole | Anti-tubercular nih.gov |

This table provides examples of known bioactive molecules that contain the 2-phenylindole pharmacophore, highlighting the therapeutic relevance of scaffolds derivable from intermediates like this compound.

Q & A

Q. What are the key safety protocols for handling 1-(2-Chloroethyl)-2-phenyl-1H-indole in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respirators (e.g., NIOSH-approved N95) if aerosolization is possible .

- Engineering Controls: Conduct reactions in fume hoods or gloveboxes to limit exposure to volatile intermediates .

- Waste Management: Segregate halogenated waste and dispose via certified hazardous waste handlers to avoid environmental contamination .

- Emergency Measures: Immediate decontamination with water for skin contact and medical evaluation for inhalation exposure .

Q. What synthetic methodologies are commonly used to prepare this compound?

Answer:

- N-Alkylation: React 2-phenyl-1H-indole with 1-bromo-2-chloroethane in the presence of a base (e.g., KOH) and phase-transfer catalysts like tetrabutylammonium bromide under microwave irradiation (50–80°C, 30–60 min). Purify via silica gel chromatography (hexane:ethyl acetate, 9:1) .

- Microwave-Assisted Synthesis: Enhances reaction efficiency and reduces byproduct formation compared to conventional heating .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

Answer:

- Analytical Techniques:

- TLC: Monitor reaction progress using Rf values (e.g., Rf = 0.72 in hexane:ethyl acetate) .

- NMR: Confirm substitution patterns via characteristic peaks (e.g., δ 4.2–4.5 ppm for –CH2Cl protons) .

- X-ray Crystallography: Resolve crystal packing and intramolecular interactions (e.g., dihedral angles between indole and phenyl rings) .

Advanced Research Questions

Q. How do substituents on the indole ring influence the compound’s reactivity and biological activity?

Answer:

- Electron-Withdrawing Groups (e.g., –Cl, –NO2): Increase electrophilicity at the 3-position, facilitating nucleophilic substitutions. For example, 3-nitro derivatives show enhanced antitumor activity in SAR studies .

- Steric Effects: Bulky substituents (e.g., phenyl at C2) reduce enzymatic degradation, improving pharmacokinetic stability .

- Quantitative Structure-Activity Relationship (QSAR): Use computational models (e.g., DFT) to correlate substituent electronic parameters (Hammett σ) with observed antibacterial IC50 values .

Q. What strategies optimize the stability of this compound under varying experimental conditions?

Answer:

- pH Stability: Avoid aqueous basic conditions (pH > 9), which promote hydrolysis of the chloroethyl group. Use anhydrous solvents (e.g., DCM, THF) for long-term storage .

- Thermal Stability: Decomposition occurs above 120°C; monitor via DSC/TGA during process scale-up .

- Light Sensitivity: Store in amber vials under inert gas (N2/Ar) to prevent photolytic degradation .

Q. How can researchers reconcile contradictory data in biological activity reports for this compound?

Answer:

- Source Validation: Cross-reference biological assays (e.g., antiproliferative IC50) with authenticated samples from peer-reviewed studies, excluding non-academic sources (e.g., ) .

- Experimental Reproducibility: Standardize assay conditions (e.g., cell lines, incubation time) and validate purity (>95% by HPLC) to minimize batch-to-batch variability .

- Meta-Analysis: Use platforms like PubChem to aggregate and compare bioactivity data across studies .

Q. What advanced techniques characterize intermolecular interactions in crystalline forms of this compound?

Answer:

- Single-Crystal XRD: Identify weak C–H⋯O and C–H⋯π interactions stabilizing the lattice (e.g., bond distances < 3.0 Å) .

- Hirshfeld Surface Analysis: Quantify contribution of H-bonding (≈12%) and van der Waals forces (≈70%) to crystal packing .

- DSC/TGA: Correlate thermal events (e.g., melting points) with polymorphic transitions observed in XRD .

Data Contradiction Analysis

Q. Discrepancies in reported yields for N-alkylation reactions: How to troubleshoot?

Answer:

- Catalyst Loading: Excess AlCl3 (≥3 equiv.) in Friedel-Crafts alkylations can lead to side reactions (e.g., dimerization). Optimize to 1.2–1.5 equiv. .

- Microwave Parameters: Adjust power (100–300 W) and irradiation time to balance reaction rate and decomposition .

- Purification: Use gradient elution (hexane → ethyl acetate) instead of isocratic conditions to resolve closely eluting byproducts .

Methodological Tables

Table 1. Key Synthetic Parameters for this compound

| Parameter | Optimal Range | Reference |

|---|---|---|

| Reaction Temperature | 50–80°C | |

| Catalyst (TBAB) Loading | 0.1–0.2 equiv. | |

| Purification Solvent | Hexane:Ethyl Acetate | |

| Yield | 70–85% |

Table 2. Stability Profile Under Different Conditions

| Condition | Stability Outcome | Reference |

|---|---|---|

| Aqueous pH 7 | Stable for 24 h | |

| Aqueous pH 10 | Decomposes within 1 h | |

| UV Light (254 nm) | 50% degradation in 6 h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.